

(3,4-dimethoxyphenyl)(phenyl)methanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dimethoxybenzophenone

Cat. No.: B177204

[Get Quote](#)

An In-Depth Technical Guide to (3,4-dimethoxyphenyl)(phenyl)methanone: Synthesis, Applications, and Core Principles for Researchers

Introduction: The Benzophenone Scaffold in Modern Chemistry

The benzophenone moiety represents a ubiquitous and highly valued structural framework in medicinal and materials chemistry.^{[1][2]} These diaryl ketones are not merely synthetic curiosities; they are found in numerous natural products exhibiting a wide array of biological activities and serve as pivotal building blocks for marketed pharmaceuticals and advanced materials.^{[3][4]} (3,4-Dimethoxyphenyl)(phenyl)methanone, the subject of this guide, is a prime example of this scaffold. Its specific substitution pattern—a veratrole (1,2-dimethoxybenzene) group attached to the carbonyl—provides a unique electronic and steric profile that makes it a versatile intermediate for further chemical elaboration.

This guide moves beyond a simple recitation of facts. As a senior application scientist, the objective here is to provide a comprehensive understanding of this molecule, grounded in the principles of synthetic strategy, mechanistic insight, and practical application. We will explore not just how to make and use this compound, but why specific methodologies are chosen and how its properties can be leveraged in research and development, particularly within the pharmaceutical landscape.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. The compound is systematically named according to IUPAC nomenclature, but is also known by several common synonyms and identifiers across commercial and academic databases.

IUPAC Name: (3,4-dimethoxyphenyl)(phenyl)methanone[\[5\]](#)[\[6\]](#)[\[7\]](#)

Common Synonyms:

- **3,4-Dimethoxybenzophenone**[\[5\]](#)[\[6\]](#)[\[8\]](#)
- 4-Benzoylcatechol dimethyl ether[\[8\]](#)
- (3,4-Dimethoxyphenyl)phenyl-methanone[\[9\]](#)
- Methanone, (3,4-dimethoxyphenyl)phenyl-[\[6\]](#)

Key Identifiers:

- CAS Number: 4038-14-6[\[5\]](#)[\[9\]](#)
- Molecular Formula: C₁₅H₁₄O₃[\[5\]](#)[\[9\]](#)
- InChIKey: WCNOATOQNSHEFK-UHFFFAOYSA-N[\[6\]](#)

The compound's physical properties dictate its handling, storage, and application in various solvent systems. Below is a summary of its key physicochemical data.

Property	Value	Source(s)
Molecular Weight	242.27 g/mol	[9]
Appearance	White to off-white powder/solid	[4]
Melting Point	52-57 °C	[4]
Purity (Typical)	≥98%	[9][10]
Solubility	Soluble in organic solvents like ethanol, dichloromethane	[4][8]
Storage	Store at room temperature (10°C - 25°C) in a dry, well-ventilated place	[9]

Part 2: Synthesis and Mechanistic Considerations

The most common and industrially scalable method for preparing benzophenone derivatives is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

The Causality Behind the Friedel-Crafts Acylation

The reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride. The causality is rooted in electronics:

- Activation of the Electrophile: A Lewis acid catalyst (e.g., aluminum chloride, AlCl_3 , or ferric chloride, FeCl_3) is required.[11][12] It coordinates to the carbonyl oxygen of the benzoyl chloride, which strongly polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion ($\text{C}_6\text{H}_5\text{CO}^+$). This ion is a potent electrophile.
- Nucleophilic Attack: The veratrole ring is highly activated towards electrophilic attack due to the electron-donating effects of its two methoxy groups. These groups, particularly via resonance, increase the electron density of the aromatic ring, making it a strong nucleophile.

The attack occurs preferentially at the position para to one of the methoxy groups for steric and electronic reasons.

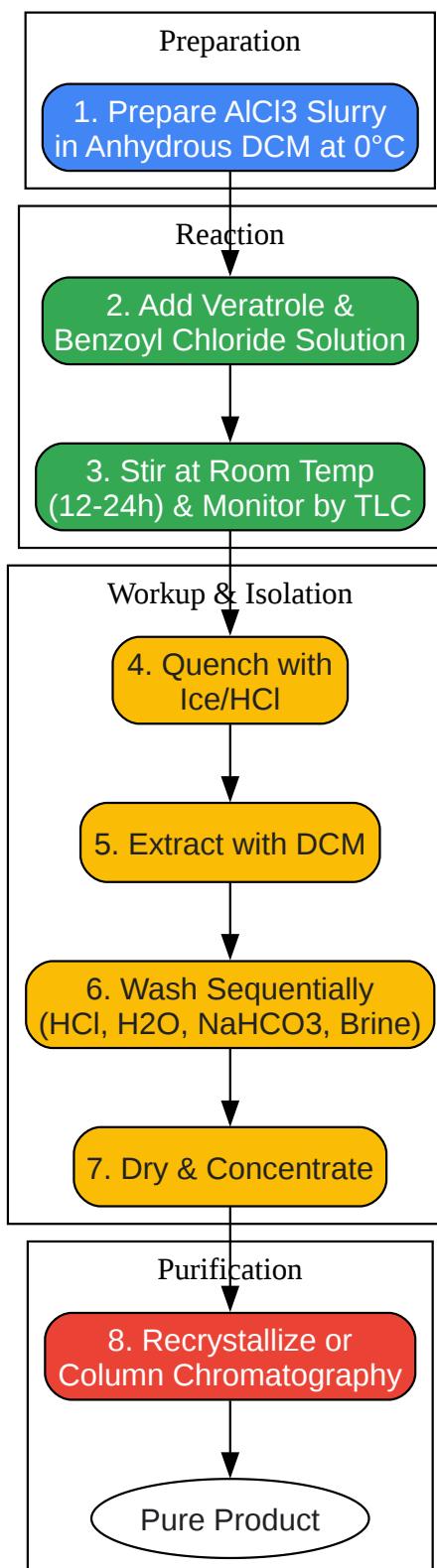
- Re-aromatization: The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring, yielding the final (3,4-dimethoxyphenyl)(phenyl)methanone product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described in Part 4.

Materials:

- Veratrole (1,2-dimethoxybenzene)
- Benzoyl chloride
- Anhydrous Aluminum Chloride ($AlCl_3$) or Ferric Chloride ($FeCl_3$)[12]
- Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) (anhydrous)[11][12]
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath


Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the slurry to 0°C using an ice bath.

- **Addition of Reactants:** Dissolve veratrole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl_3 slurry over 30 minutes, maintaining the temperature at 0°C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
- **Workup - Quenching:** Once the reaction is complete, carefully and slowly pour the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO_3 solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/heptane mixture) or by flash column chromatography on silica gel to yield the pure (3,4-dimethoxyphenyl)(phenyl)methanone as a white to off-white solid.[12]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.

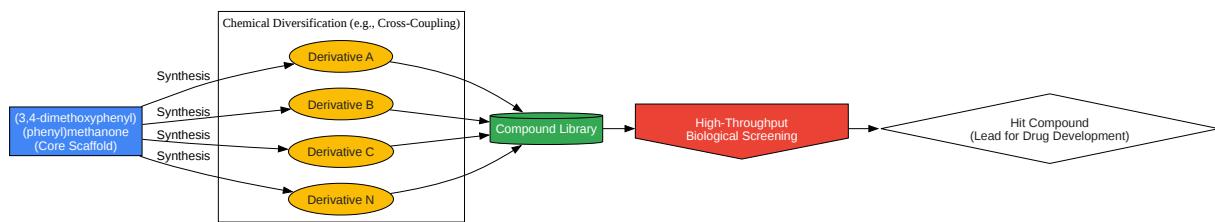
Part 3: Applications in Research and Drug Development

While possessing inherent utility as a UV absorber, the primary value of (3,4-dimethoxyphenyl)(phenyl)methanone for researchers lies in its role as a versatile chemical intermediate.[\[4\]](#)

Photostabilizer and UV Filter

The conjugated diaryl ketone structure is an excellent chromophore, enabling it to absorb UVA and UVB radiation. This property is exploited in materials science, where it can be incorporated into polymers and coatings to prevent photodegradation.[\[4\]](#) In cosmetics, related benzophenone structures are used in sunscreen formulations.[\[4\]](#)

The Benzophenone Core: A Privileged Scaffold in Medicinal Chemistry


In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzophenone core is a classic example of such a scaffold.[\[1\]](#) [\[2\]](#) Its rigid, yet conformationally aware, structure allows it to present appended functional groups in a well-defined three-dimensional space, facilitating interactions with enzyme active sites and protein receptors.

(3,4-Dimethoxyphenyl)(phenyl)methanone serves as an ideal starting point for chemical library synthesis. The two phenyl rings can be functionalized independently to explore structure-activity relationships (SAR). For instance:

- Derivatives as Histamine H₃-Receptor Antagonists: Studies have shown that benzophenone derivatives can be potent antagonists for the histamine H₃ receptor, a target for neurological and inflammatory disorders.[\[13\]](#)
- Anticancer Agent Development: Many natural and synthetic benzophenones exhibit significant anticancer activity.[\[1\]](#)[\[3\]](#) The 3,4-dimethoxy substitution pattern, in particular, is a feature found in analogues of combretastatin, a potent natural product that inhibits tubulin polymerization, a key process in cell division.[\[14\]](#)

Visualization: Scaffold-Based Drug Discovery

This diagram illustrates how a core scaffold like (3,4-dimethoxyphenyl)(phenyl)methanone is used to generate a library of diverse compounds for biological screening.

[Click to download full resolution via product page](#)

Caption: From core scaffold to lead compound in drug discovery.

Part 4: Analytical Characterization and Validation

Confirming the identity and purity of a synthesized compound is non-negotiable. The following data provides a benchmark for researchers to validate their results against.

Technique	Expected Characteristics	Source(s)
¹ H NMR	Signals corresponding to aromatic protons and two distinct methoxy group singlets.	[15]
¹³ C NMR	A peak for the carbonyl carbon (~195 ppm), signals for aromatic carbons, and two methoxy carbons.	[6]
IR Spectroscopy	A strong absorption band for the C=O (ketone) stretch (~1650 cm ⁻¹), and bands for C-O-C stretches and aromatic C-H bonds.	[6]
Mass Spec. (MS)	A molecular ion peak [M] ⁺ corresponding to the molecular weight (242.27). Common fragments include those from the loss of phenyl (m/z 77) and dimethoxyphenyl groups (m/z 165).	[6]

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Profile:

- Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Harmful: May be harmful if swallowed (H302).

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]
- Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[18]
- Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[16]
- Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[16]

Storage and Disposal:

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

- PrepChem.com.Synthesis of 3,4'-dimethoxy-4-methylbenzophenone.
- Stark, H., et al. (2001).Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. Archiv der Pharmazie, 334(2), 45-52.
- Wikipedia.Benzophenone.
- Matrix Fine Chemicals.(3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 286742, **3,4-Dimethoxybenzophenone**.
- Kumar, R., et al. (2020).Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1236-1255.
- Ibrahim, S. R. M., et al. (2023).Examples of benzophenone derivatives in the market and their uses. ResearchGate.
- Lei, C., et al. (2024).Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
- Google Patents.WO2001051440A1 - A process for the preparation of substituted benzophenones.
- ChemBK.(3,4-Dimethoxyphenyl)-phenyl-methanon.

- Synthonix.(3,4-Dimethoxyphenyl)(phenyl)methanone - [D39731].
- ATB (Automated Topology Builder).**3,4-Dimethoxybenzophenone** | C15H14O3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. (3,4-DIMETHOXYPHENYL)(PHENYL)METHANONE | CAS 4038-14-6 [matrix-fine-chemicals.com]
- 6. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethoxybenzophenone | C15H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. chembk.com [chembk.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthonix, Inc > 4038-14-6 | (3,4-Dimethoxyphenyl)(phenyl)methanone [synthonix.com]
- 11. prepchem.com [prepchem.com]
- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 13. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3,4-Dimethoxybenzophenone(4038-14-6) 1H NMR [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. pfaltzandbauer.com [pfaltzandbauer.com]
- To cite this document: BenchChem. [(3,4-dimethoxyphenyl)(phenyl)methanone IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177204#3-4-dimethoxyphenyl-phenyl-methanone-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com